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molecular formula CClF3S B1580928 Methanesulfenyl chloride, trifluoro- CAS No. 421-17-0

Methanesulfenyl chloride, trifluoro-

Cat. No. B1580928
M. Wt: 136.52 g/mol
InChI Key: RQYLOOVORNJDQX-UHFFFAOYSA-N
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Patent
US05087747

Procedure details

4,040 g of bis-(trifluoromethyl) -disulfane and 2,000 g of 96% strength sulfuric acid were initially placed in a 10 l Hasteloy autoclave and were charged at 18° C. with a pressure of 5 bar of nitrogen. 1,000 ml of liquid chlorine were pumped into this solution at 40° C. in the course of 2 hours. The reaction mixture was stirred for a further 12 hours at 40° C. and under a pressure of 14 to 16 bar, and it was then purified by distillation. 4,250 g of trifluoromethanesulfenyl chloride having a boiling point of 0° C. at normal pressure and 350 g of unreacted bis-(trifluoromethyl) -disulfane were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([S:5][S:6][C:7]([F:10])([F:9])[F:8])([F:4])[F:3].S(=O)(=O)(O)O.[Cl:16]Cl>>[F:1][C:2]([F:4])([F:3])[S:5][Cl:16].[F:1][C:2]([S:5][S:6][C:7]([F:10])([F:9])[F:8])([F:4])[F:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)SSC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 12 hours at 40° C. and under a pressure of 14 to 16 bar, and it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged at 18° C. with a pressure of 5 bar of nitrogen
CUSTOM
Type
CUSTOM
Details
were pumped into this solution at 40° C. in the course of 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was then purified by distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(SCl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS
Name
Type
product
Smiles
FC(F)(F)SSC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 350 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05087747

Procedure details

4,040 g of bis-(trifluoromethyl) -disulfane and 2,000 g of 96% strength sulfuric acid were initially placed in a 10 l Hasteloy autoclave and were charged at 18° C. with a pressure of 5 bar of nitrogen. 1,000 ml of liquid chlorine were pumped into this solution at 40° C. in the course of 2 hours. The reaction mixture was stirred for a further 12 hours at 40° C. and under a pressure of 14 to 16 bar, and it was then purified by distillation. 4,250 g of trifluoromethanesulfenyl chloride having a boiling point of 0° C. at normal pressure and 350 g of unreacted bis-(trifluoromethyl) -disulfane were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([S:5][S:6][C:7]([F:10])([F:9])[F:8])([F:4])[F:3].S(=O)(=O)(O)O.[Cl:16]Cl>>[F:1][C:2]([F:4])([F:3])[S:5][Cl:16].[F:1][C:2]([S:5][S:6][C:7]([F:10])([F:9])[F:8])([F:4])[F:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)SSC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
liquid
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 12 hours at 40° C. and under a pressure of 14 to 16 bar, and it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged at 18° C. with a pressure of 5 bar of nitrogen
CUSTOM
Type
CUSTOM
Details
were pumped into this solution at 40° C. in the course of 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was then purified by distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(SCl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS
Name
Type
product
Smiles
FC(F)(F)SSC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 350 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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